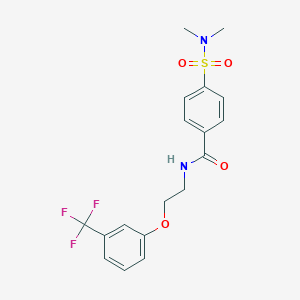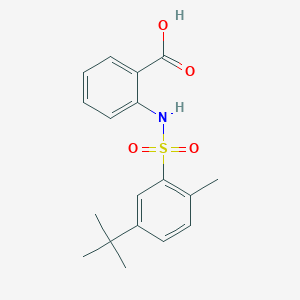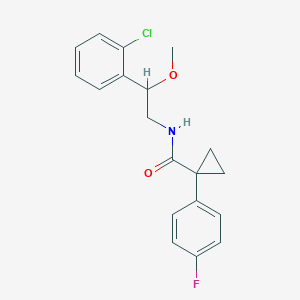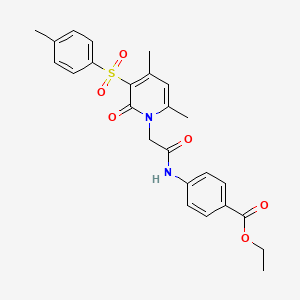
2-(2H-1,2,3,4-tétrazol-5-yl)acétate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is a chemical compound belonging to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. Tetrazoles are known for their diverse biological and pharmaceutical applications due to their structural similarity to carboxylic acids and their ability to act as bioisosteres.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 2H-1,2,3,4-tetrazol-5-ylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient and environmentally friendly methods, such as using water as a solvent or employing green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate can be oxidized to form 2-(2H-1,2,3,4-tetrazol-5-yl)acetic acid.
Reduction: The compound can be reduced to form amines or other nitrogen-containing compounds.
Substitution: Various substituted tetrazoles can be synthesized depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Tetrazoles are used in biochemical assays and as probes for studying biological systems.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Tetrazoles are used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mécanisme D'action
Target of Action
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, as a derivative of tetrazole, is known to interact with many enzymes and receptors in organisms via non-covalent interactions . This interaction results in a wide range of biological properties, making it a promising drug in pharmaceutical chemistry .
Mode of Action
The mode of action of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate involves its reaction with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . It also undergoes reaction with few active metals and produces new compounds which are explosives to shocks .
Biochemical Pathways
It’s known that tetrazole derivatives can stabilize the negative charge by delocalization and show corresponding carboxylic acid pka values . This suggests that Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate may influence pathways involving carboxylic acids.
Pharmacokinetics
Tetrazole derivatives are known to boost lipophilicity and enhance bioavailability . This suggests that Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate may have good bioavailability.
Result of Action
It’s known that tetrazole derivatives can result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .
Action Environment
The action environment of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate is likely to be influenced by various factors. For instance, it’s known that tetrazoles react vigorously when exposed to shock, fire, and heat on friction . Therefore, the stability and efficacy of Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate may be influenced by environmental conditions such as temperature and physical stress.
Comparaison Avec Des Composés Similaires
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate can be compared with other tetrazole derivatives, such as:
Candesartan: Used as an angiotensin II receptor antagonist for treating hypertension.
2-Butyl-4-chloro-4,5-dihydro-5-hydroxymethyl-1-[2-(2-triphenylmethyl-1,2,3,4-2H-tetrazol-5-yl)-1,1'-biphenyl-4-methyl]-1H-imidazole: A chemical intermediate used in various industrial applications.
Propriétés
IUPAC Name |
methyl 2-(2H-tetrazol-5-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-10-4(9)2-3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXJLWARDIMWNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NNN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid](/img/structure/B2414505.png)



![2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2414515.png)

![3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2414521.png)
![1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2414522.png)




